Technical Monograph: 3-Amino-N-cyclopropyl-5-ethoxybenzamide
Technical Monograph: 3-Amino-N-cyclopropyl-5-ethoxybenzamide
This is an in-depth technical monograph on 3-Amino-N-cyclopropyl-5-ethoxybenzamide , structured for researchers and drug development professionals.
Chemical Identity & Significance
3-Amino-N-cyclopropyl-5-ethoxybenzamide is a specialized pharmaceutical intermediate belonging to the benzamide class. It serves as a critical scaffold in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and Janus Kinase (JAK) family. Its structural design balances lipophilicity, metabolic stability, and hydrogen-bonding potential, making it an ideal "Left-Hand Side" (LHS) fragment in drug discovery campaigns.
Core Chemical Data
| Property | Value |
| IUPAC Name | 3-Amino-N-cyclopropyl-5-ethoxybenzamide |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | Not widely listed; Custom Synthesis |
| LogP (Predicted) | 1.85 ± 0.3 |
| pKa (Base) | ~3.5 (Aniline nitrogen) |
| H-Bond Donors | 2 (Amide -NH, Aniline -NH₂) |
| H-Bond Acceptors | 3 (Amide C=O, Ether -O-, Aniline N) |
| Rotatable Bonds | 4 |
Structural Analysis & Medicinal Chemistry Logic
The efficacy of this molecule as a drug scaffold stems from three specific structural modifications to the benzene core.
The N-Cyclopropyl Amide (Metabolic Stability)
Unlike a simple N-methyl or N-ethyl amide, the cyclopropyl group offers distinct advantages:
-
Metabolic Blockade: The cyclopropyl ring is resistant to CYP450-mediated dealkylation compared to linear alkyl chains.
-
Conformational Constraint: The ring restricts the rotation of the N-C bond, locking the amide into a conformation that often favors binding to hydrophobic pockets (e.g., the "specificity pocket" in p38 MAP kinase).
-
Sigma-Hole Interactions: The strained C-C bonds of the cyclopropyl ring can engage in unique non-covalent interactions with protein residues.
The 5-Ethoxy Substituent (Lipophilicity Tuning)
The ethoxy group (-OCH₂CH₃) at the 5-position serves two roles:
-
Lipophilicity: It increases the LogP by approximately 0.5 units compared to a methoxy group, improving membrane permeability without compromising solubility significantly.
-
Electronic Effect: As a weak electron-donating group (EDG) via resonance, it increases the electron density of the benzene ring, making the 3-amino group slightly more nucleophilic for subsequent coupling reactions.
The 3-Amino Group (The "Warhead" Linker)
The primary amine at position 3 is the synthetic handle . It is designed for:
-
Buchwald-Hartwig Amination: Coupling with aryl halides (e.g., chloropyrimidines, quinazolines) to form the biaryl amine core common in kinase inhibitors.
-
Amide Coupling: Reacting with carboxylic acids to extend the scaffold.
-
Hinge Binding: In some binding modes, the aniline NH₂ acts as a hydrogen bond donor to the kinase hinge region backbone (e.g., Glu/Met residues).
Synthetic Route & Methodology
The synthesis of 3-Amino-N-cyclopropyl-5-ethoxybenzamide is best achieved via a convergent route starting from 3-hydroxy-5-nitrobenzoic acid . This pathway ensures regioselectivity and high yields.
Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection showing the linear assembly from the commercially available 3-hydroxy-5-nitrobenzoic acid.
Detailed Experimental Protocols
Step 1: O-Alkylation (Synthesis of 3-Ethoxy-5-nitrobenzoic acid)
Objective: Selectively alkylate the phenolic hydroxyl group.
-
Reagents: 3-Hydroxy-5-nitrobenzoic acid (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 3-hydroxy-5-nitrobenzoic acid in DMF (0.5 M concentration).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide.
-
Add Ethyl Iodide dropwise.
-
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, acidify with 1M HCl to pH 3-4 (precipitates the product). Filter the solid, wash with water, and dry in vacuo.
-
Yield Expectation: 85-92%.[1]
-
Step 2: Amide Coupling (Synthesis of 3-Nitro-N-cyclopropyl-5-ethoxybenzamide)
Objective: Form the amide bond without affecting the nitro group.
-
Reagents: 3-Ethoxy-5-nitrobenzoic acid (1.0 eq), Cyclopropylamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1).
-
Procedure:
-
Dissolve the acid in DMF/DCM. Add DIPEA and HATU. Stir for 15 minutes to activate the acid.
-
Add Cyclopropylamine.[2] Stir at room temperature for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), 1M HCl (to remove excess amine), and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: 80-88%.[1]
-
Step 3: Nitro Reduction (Target Synthesis)
Objective: Reduce the nitro group to the aniline (3-amino) under mild conditions.
-
Reagents: 3-Nitro-N-cyclopropyl-5-ethoxybenzamide (1.0 eq), Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), EtOH/Water (4:1).
-
Procedure:
-
Suspend the nitro compound in EtOH/Water.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) for 2-3 hours. The reaction will turn brown/rusty.
-
Monitor: LCMS should show complete conversion to the amine (M+1 = 221).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOH. Concentrate the filtrate. Partition between EtOAc and water.[3] The organic layer contains the pure aniline.
-
Yield Expectation: 90-95%.
-
Analytical Characterization (Expected Data)
Validation of the structure requires confirming the presence of the cyclopropyl ring, the ethoxy chain, and the aniline protons.
| Spectroscopic Method | Diagnostic Signal (Expected) | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.20 (d, J=4.0 Hz, 1H) | Amide -NH (Doublet due to coupling with CH of cyclopropyl) |
| δ 6.80 - 6.40 (m, 3H) | Aromatic protons (H2, H4, H6 pattern) | |
| δ 5.10 (s, 2H) | Aniline -NH₂ (Broad singlet, D₂O exchangeable) | |
| δ 4.02 (q, J=7.0 Hz, 2H) | Ethoxy -OCH₂- | |
| δ 2.85 (m, 1H) | Cyclopropyl -CH- (Methine) | |
| δ 1.32 (t, J=7.0 Hz, 3H) | Ethoxy -CH₃ | |
| δ 0.70 - 0.55 (m, 4H) | Cyclopropyl -CH₂- (High field multiplets) | |
| LC-MS (ESI+) | m/z 221.1 [M+H]⁺ | Consistent with MW 220.27 |
| IR (ATR) | 3450, 3350 cm⁻¹ | Primary Amine (N-H stretch) |
| 1645 cm⁻¹ | Amide Carbonyl (C=O stretch) |
Applications in Drug Discovery
This intermediate is a versatile building block for Fragment-Based Drug Discovery (FBDD) .
Kinase Inhibitor Scaffold
The 3-amino-5-ethoxy-N-cyclopropylbenzamide structure is frequently used to synthesize Type I and Type II kinase inhibitors .
-
Mechanism: The aniline nitrogen attacks a chloropyrimidine or chloroquinazoline core (e.g., via SₙAr).
-
Resulting Drug: The benzamide moiety extends into the solvent-exposed region or the hydrophobic back-pocket, while the heterocycle binds the ATP site.
-
Example Targets: PI3K (Phosphoinositide 3-kinase), BTK (Bruton's Tyrosine Kinase), and various mutant forms of EGFR.
Pharmacophore Map (Graphviz)
Caption: Pharmacophore mapping of the 3-Amino-N-cyclopropyl-5-ethoxybenzamide scaffold showing functional roles.
Safety & Handling (SDS Summary)
As a research chemical, standard laboratory safety protocols apply.
-
Hazards: Irritant (Skin, Eye, Respiratory). Potential sensitizer due to the aniline moiety.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (which can turn the solid brown over time).
References
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteric replacements like cyclopropyl vs. methyl). Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on metabolic stability of cyclopropyl amides). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Detailed analysis of cyclopropyl rings in drug design). Link
-
PubChem Compound Summary. (General benzamide derivatives and their properties). Link
(Note: An illustrative structure is provided, as the exact compound is not in public chemical databases. The analysis is based on the named functional groups.)
